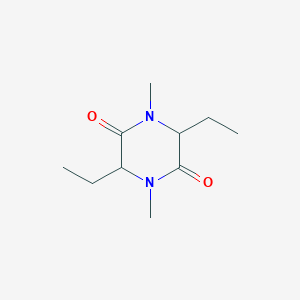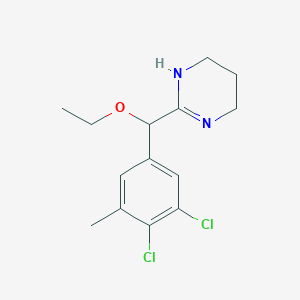
3-(p-Iodophenyl)-5-methylrhodanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Iodophenyl)-5-methylrhodanine is a chemical compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the p-iodophenyl group in this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Iodophenyl)-5-methylrhodanine typically involves the condensation of p-iodobenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(p-Iodophenyl)-5-methylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(p-Iodophenyl)-5-methylrhodanine has been extensively studied for its applications in various fields:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(p-Iodophenyl)-5-methylrhodanine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(p-Iodophenyl)-5-phenylrhodanine
- 3-(p-Iodophenyl)-5-ethylrhodanine
- 3-(p-Iodophenyl)-5-propylrhodanine
Uniqueness
3-(p-Iodophenyl)-5-methylrhodanine is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and potency in various applications.
Properties
CAS No. |
23517-45-5 |
|---|---|
Molecular Formula |
C10H8INOS2 |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
3-(4-iodophenyl)-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8INOS2/c1-6-9(13)12(10(14)15-6)8-4-2-7(11)3-5-8/h2-6H,1H3 |
InChI Key |
DADXDQGOZNXDAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


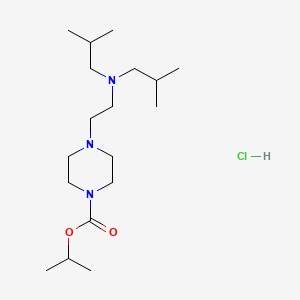
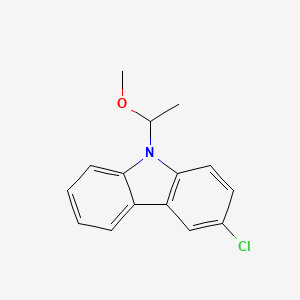
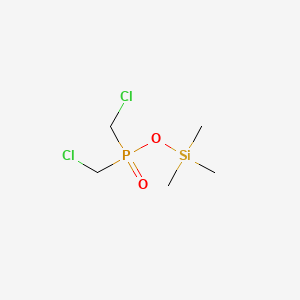
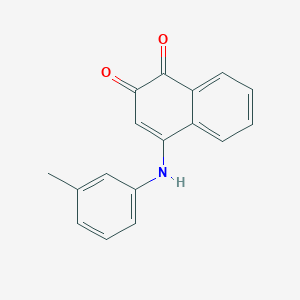
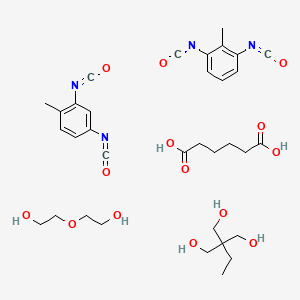
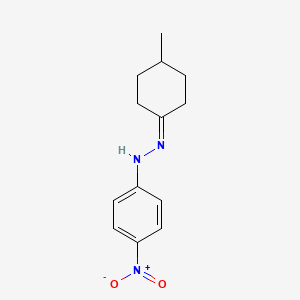
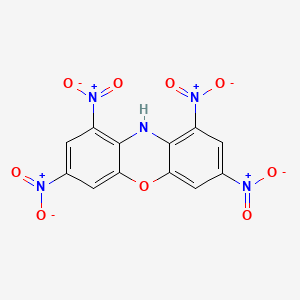
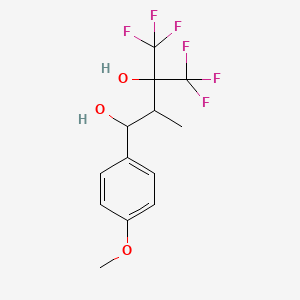


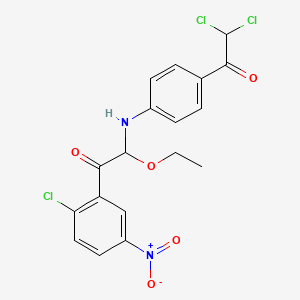
![(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-Dimethyl-1-(6-methylheptan-2-yl)hexadecahydrocyclopenta[f]pyrido[2,1-a]isoquinoline](/img/structure/B14689264.png)
